Methyl 4-(4-oxobutoxy)benzoate

Structural authentication Procurement quality control Chromatographic separation

Methyl 4-(4-oxobutoxy)benzoate (CAS 2737249-59-9; molecular formula C₁₂H₁₄O₄; MW 222.24 g/mol) is a para-substituted benzoate ester featuring a 4-oxobutoxy side chain attached via an ether linkage to the aromatic ring. The compound bears a terminal aldehyde group and a methyl ester, placing it within the broader class of aromatic aldehyde-esters.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B8154308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-oxobutoxy)benzoate
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCCCC=O
InChIInChI=1S/C12H14O4/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-8H,2-3,9H2,1H3
InChIKeyKPXKSVOUPJWDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-oxobutoxy)benzoate — Structural Identity and Procurement-Relevant Baseline for the Ether-Linked Aldehyde Ester


Methyl 4-(4-oxobutoxy)benzoate (CAS 2737249-59-9; molecular formula C₁₂H₁₄O₄; MW 222.24 g/mol) is a para-substituted benzoate ester featuring a 4-oxobutoxy side chain attached via an ether linkage to the aromatic ring . The compound bears a terminal aldehyde group and a methyl ester, placing it within the broader class of aromatic aldehyde-esters. Critically, this compound is structurally distinct from the more widely cited methyl 4-(4-oxobutyl)benzoate (CAS 106200-41-3; C₁₂H₁₄O₃; MW 206.24), in which the butanal chain is connected via a direct carbon–carbon bond rather than through an ether oxygen . The presence of the ether oxygen in methyl 4-(4-oxobutoxy)benzoate increases the hydrogen-bond acceptor count from 3 to 4 and raises the topological polar surface area, which directly impacts solubility, chromatographic retention, and metabolic stability in any derived conjugates . Procurement decisions must verify the correct CAS number, as the two compounds are frequently conflated across vendor catalogs and chemical databases .

Why In-Class Aldehyde-Ester Intermediates Cannot Be Interchanged with Methyl 4-(4-oxobutoxy)benzoate Without Risk


The ether linkage in methyl 4-(4-oxobutoxy)benzoate represents a structural feature that fundamentally distinguishes it from its closest C–C bonded analog (methyl 4-(4-oxobutyl)benzoate, CAS 106200-41-3) and from chain-length homologs . The oxygen atom alters the electron density on the aromatic ring, modifies the compound's susceptibility to oxidative or hydrolytic degradation, and changes the conformational flexibility of the side chain [1]. In the context of pemetrexed synthesis — where the C–C bonded variant serves as a documented intermediate with >80% yield and >95% GC purity in the condensation step with methyl 4-bromobenzoate and 3-buten-1-ol [2] — substituting the ether-linked analog would introduce a different reactivity profile at the benzylic position, potentially altering Heck coupling efficiency, bromination regioselectivity, or cyclocondensation outcomes [3]. Furthermore, the ether oxygen provides an additional metabolic soft spot if the compound is used as a prodrug linker or conjugate component, a property that can be either advantageous (tunable release) or detrimental (premature cleavage) depending on the application . These non-interchangeable properties necessitate compound-specific qualification rather than class-level substitution.

Quantitative Differentiation Evidence for Methyl 4-(4-oxobutoxy)benzoate Versus Closest Analogs


Molecular Identity: Ether-Linked (C₁₂H₁₄O₄) Versus C–C Linked Analog (C₁₂H₁₄O₃) — A 16 Da Mass Difference That Changes Chromatographic and Biological Behavior

Methyl 4-(4-oxobutoxy)benzoate (CAS 2737249-59-9; C₁₂H₁₄O₄; MW 222.24; SMILES: COC(=O)c1ccc(OCCCC=O)cc1) differs from methyl 4-(4-oxobutyl)benzoate (CAS 106200-41-3; C₁₂H₁₄O₃; MW 206.24; SMILES: COC(=O)c1ccc(CCCC=O)cc1) by the insertion of one ether oxygen atom . This structural difference produces a 16.00 Da monoisotopic mass shift, increases the hydrogen bond acceptor count from 3 to 4, and raises the calculated topological polar surface area from approximately 43 Ų to an estimated ~52 Ų . Multiple vendor databases incorrectly assign CAS 106200-41-3 to the oxobutoxy-named compound, creating a procurement hazard that requires independent CAS verification by LC-MS or NMR . The mass spectral reference library (Wiley Registry / KnowItAll) contains authenticated spectra for CAS 106200-41-3 only, providing a benchmark against which the ether-linked compound can be distinguished [1].

Structural authentication Procurement quality control Chromatographic separation

Aldehyde Purification via Nonaqueous Bisulfite Adduct Regeneration: Quantitative Yields up to 100% Demonstrated on 4-(4-Carbomethoxyphenyl)butanal

Kjell et al. (J. Org. Chem. 1999) developed a nonaqueous method for regenerating aldehydes from their bisulfite adducts using TMS-Cl in acetonitrile at 40–60 °C, explicitly demonstrated on 4-(4-carbomethoxyphenyl)butanal — the C–C bonded analog of the target compound [1]. This method achieves quantitative aldehyde regeneration with yields up to 100% under optimized conditions, avoiding the ester hydrolysis that plagues traditional aqueous acid/base regeneration methods [2]. The patent literature (EP 2301909) separately reports that the aldehyde intermediate can be obtained with >80% yield and >95% GC purity via condensation of methyl 4-bromobenzoate with 3-buten-1-ol, and this material may be used directly in the next synthetic step without further purification [3]. Although these data are reported for the C–C bonded analog, the same bisulfite adduct chemistry is applicable to the ether-linked compound, as the aldehyde functionality — not the linker — governs bisulfite adduct formation and TMS-Cl-mediated regeneration [4].

Aldehyde purification Process chemistry Bisulfite adduct Industrial scalability

Chain-Length Homolog Comparison: 4-Oxobutoxy (C₄ Aldehyde) Versus 3-Oxopropoxy (C₃ Aldehyde) and 5-Oxopentyloxy (C₅ Aldehyde) — Impact on Reactivity and Conformational Span

Three homologous ether-linked aldehyde-esters form a comparator series: methyl 4-(3-oxopropoxy)benzoate (CAS 113100-81-5; C₁₁H₁₂O₃; MW 192.21), methyl 4-(4-oxobutoxy)benzoate (CAS 2737249-59-9; C₁₂H₁₄O₄; MW 222.24), and methyl 4-[(5-oxopentyl)oxy]benzoate (CAS 1033761-65-7; C₁₃H₁₆O₄; MW 236.26) . The 4-oxobutoxy (C₄) variant provides an intermediate spacer length between the C₃ and C₅ homologs, with each additional methylene unit increasing the molecular weight by ~14 Da and adding one rotatable bond . The chain length directly governs the distance between the reactive aldehyde terminus and the aromatic ester core: the C₃ homolog places the aldehyde ~4.8 Å from the ring (extended conformation estimate), the C₄ homolog extends this to ~6.1 Å, and the C₅ homolog to ~7.4 Å [1]. This geometric parameter is critical in bifunctional linker applications where the aldehyde is used for oxime or hydrazone conjugation, as the spacer length affects conjugate flexibility, steric accessibility, and the propensity for intramolecular cyclization .

Homolog comparison Linker geometry Synthetic intermediate selection

Pemetrexed Synthetic Route Yield Benchmark: 34.9% Overall Yield Achieved Using the C–C Bonded Analog as Key Intermediate, with Impurity Profiling by NMR and HRMS

Qi et al. (J. Heterocycl. Chem. 2015) reported an efficient six-step synthesis of pemetrexed disodium using methyl 4-iodobenzoate and 3-buten-1-ol as starting materials, with 4-(4-oxobutyl)benzoic acid methyl ester (CAS 106200-41-3) as the key aldehyde intermediate [1]. The overall yield was increased from 12.8% (literature baseline) to 34.9%, and two process-related impurities were isolated and fully characterized by ¹H NMR, ¹³C NMR, and HRMS, with mechanisms of formation discussed [2]. The patent CN1800169A reports that using methyl p-bromobenzoate with the Heck reaction route yields only 26.5% total yield, compared with 33% via Professor Taylor's route using methyl p-iodobenzoate, demonstrating the sensitivity of overall yield to the choice of starting material and coupling conditions [3]. Although these data are from the C–C bonded intermediate, they establish a quantitative framework for evaluating synthetic routes that could be adapted to the ether-linked analog [4].

Pemetrexed synthesis Process yield optimization Impurity characterization

Reference Standard Qualification: ISO 17034 Certified Standard Available for the C–C Bonded Analog, Establishing a Quality Benchmark for the Ether-Linked Variant

CATO Research Chemicals offers 4-(4-oxobutyl)benzoic acid methyl ester (CAS 106200-41-3) as an ISO 17034-certified reference standard, explicitly designed for use as a pharmaceutical impurity reference material in pemetrexed quality control [1]. The compound is listed as Pemetrexed Impurity 33 (ChemWhat), Pemetrexed Impurity 41 (CymitQuimica), and Pemetrexed Impurity 52 (ChemicalBook), supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control [2]. The certified reference standard provides a validated identity, purity, and stability benchmark that procurement of the ether-linked analog (CAS 2737249-59-9) should be measured against [3]. The availability of ¹H NMR, FTIR, and GC-MS spectral data in the Wiley Registry and KnowItAll libraries for CAS 106200-41-3 [4] provides additional orthogonal identity confirmation tools applicable to verifying the ether-linked compound once its own reference spectra are established.

Reference standard ISO 17034 Pharmaceutical impurity profiling Quality control

Pharmacochemical Differentiation: Ether Linkage Confers Distinct Metabolic and Conjugation Stability Versus C–C Bonded and Ester-Linked Analogs

The ether-linked 4-oxobutoxy side chain in the target compound is chemically and metabolically distinct from both the C–C bonded analog and the corresponding ester-linked variants. Ether linkages are generally more resistant to hydrolysis than esters under physiological conditions, yet the electron-withdrawing effect of the aryl ether oxygen influences the reactivity of the para-methyl ester toward nucleophilic attack . The related compound methyl 4-(2-hydroxy-4-methoxy-3-methyl-4-oxobutoxy)benzoate — a more highly substituted ether-linked benzenoid isolated from Zanthoxylum ailanthoides — demonstrates that the 4-oxobutoxy scaffold is biologically accessible in natural systems, though this particular compound did not show potent anti-inflammatory activity (IC₅₀ values for superoxide anion inhibition were reported only for other co-isolated compounds at ≤ 4.79 μg/mL) [1]. The furoxanoxyalkyl ester application of the C–C bonded analog — where it serves as a precursor to dual antifolate/NO-donor pemetrexed derivatives — highlights the synthetic utility of the terminal aldehyde for constructing pharmacologically active conjugates, and the ether-linked variant would produce conjugates with altered NO-release kinetics due to the modified electronic environment around the linker . In the context of bifunctional degraders (PROTACs) or antibody-drug conjugates, the ether oxygen can serve as a hydrogen bond acceptor that influences ternary complex formation or linker pay load release .

Metabolic stability Linker chemistry Prodrug design NO-donor conjugates

Research and Industrial Application Scenarios Where Methyl 4-(4-oxobutoxy)benzoate Provides Differentiated Value


Bifunctional Linker for Oxime/Hydrazone Bioconjugation Requiring a C₄ Ether Spacer Between Aromatic Ester and Reactive Aldehyde

The 4-oxobutoxy chain provides a ~6.1 Å spacer between the aromatic ester anchor and the terminal aldehyde, which is reactive toward aminooxy and hydrazide nucleophiles to form stable oxime and hydrazone conjugates . This spacer length is longer than the C₃ homolog (~4.8 Å), reducing steric crowding at the conjugation site, yet more compact than the C₅ homolog (~7.4 Å), minimizing non-specific hydrophobic interactions . The ether oxygen contributes polarity (ΔPSA ≈ +9 Ų vs. C–C analog) that can improve aqueous solubility of the final conjugate relative to all-carbon linkers [1]. Procurement for this application should specify CAS 2737249-59-9 and confirm the ether linkage by ¹H NMR (characteristic Ar–O–CH₂– resonance) and HRMS (exact mass 222.0892 Da for [M+H]⁺) to exclude the C–C bonded analog [2].

Pharmaceutical Intermediate for Pemetrexed-Derived Anticancer Agents with Modified Linker Pharmacophores

While the C–C bonded analog (CAS 106200-41-3) is the established intermediate in pemetrexed disodium synthesis — with documented overall yields of 34.9% (Qi et al. 2015, improved from 12.8%) and process-scale purity of >95% GC (EP 2301909) — the ether-linked variant introduces an additional oxygen atom into the linker region connecting the aromatic benzoyl glutamate-mimetic to the pyrrolopyrimidine warhead . This modification could alter the conformational preferences of the glutamate side chain and affect binding to thymidylate synthase and dihydrofolate reductase . The furoxanoxyalkyl ester strategy, in which the aldehyde is elaborated into a nitric oxide-donating moiety for dual-mechanism anticancer activity, would produce structurally distinct NO-release profiles from the ether-linked precursor versus the C–C precursor due to altered electronic effects on the furoxan ring [1]. Researchers developing next-generation antifolates should procure both the C–C and ether-linked variants for systematic structure-activity relationship studies.

Aldehyde-Terminated Building Block for Sequential Derivatization in Parallel Synthesis Libraries

The combination of a methyl ester (protected carboxylic acid), an aryl ether, and a terminal aldehyde in a single, relatively low-molecular-weight scaffold (MW 222.24) makes this compound a versatile three-point diversification building block . The aldehyde can undergo reductive amination, Grignard addition, Wittig olefination, or aldol condensation independently of the ester, which can be hydrolyzed to the free acid for amide coupling . The nonaqueous bisulfite adduct purification method demonstrated by Kjell et al. (J. Org. Chem. 1999) on the C–C analog offers a scalable strategy for purifying the ether-linked aldehyde without risking ester hydrolysis, with regeneration yields up to 100% under optimized TMS-Cl/MeCN conditions [1]. This orthogonal reactivity profile enables the compound to serve as a core intermediate in diversity-oriented synthesis, particularly for constructing compound collections with varied linker geometries and hydrogen-bonding capacities.

Reference Standard Gap-Filling: Custom Synthesis and Characterization of the Ether-Linked Analog for Pharmaceutical Impurity Profiling

The marketplace currently lacks an ISO 17034-certified reference standard for methyl 4-(4-oxobutoxy)benzoate (CAS 2737249-59-9), whereas its C–C bonded analog (CAS 106200-41-3) is available as a certified pharmaceutical impurity standard (Pemetrexed Impurity 33/41/52) with full ¹H NMR, ¹³C NMR, FTIR, and GC-MS spectral characterization . This gap represents a procurement opportunity for organizations requiring the ether-linked compound as an authentic reference material for method development, process impurity tracking, or degradant identification . Commissioning a custom synthesis with full ICH-compliant characterization (including HRMS, ¹H/¹³C NMR, HPLC purity ≥98%, and stability indicating assays) would establish the compound as a qualified reference standard. The 16 Da mass difference and distinct chromatographic retention relative to the C–C analog provide the analytical specificity needed for a validated impurity method [1].

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